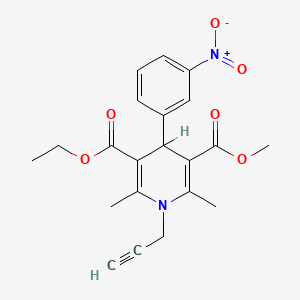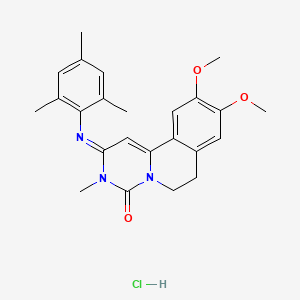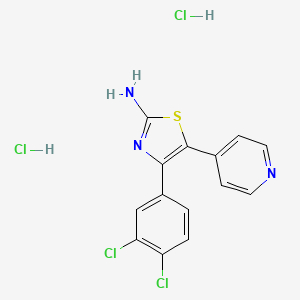
N-(4-(4-メチル-1-ピペラジニル)フェニル)-9-アクリジンアミン
概要
説明
JP1302は、α2Cアドレナリン受容体の選択的拮抗薬です。 ヒトα2C受容体に対する親和性が高く、Kb値は16ナノモル、Ki値は28ナノモルです 。 JP1302は抗うつ作用を示し、神経精神疾患、急性腎不全、腎臓損傷の研究に使用されてきました .
科学的研究の応用
JP1302は、以下を含む幅広い科学研究における応用があります。
作用機序
JP1302は、α2Cアドレナリン受容体を選択的に拮抗することで効果を発揮します。 この拮抗作用は、FACT複合体を阻害し、ヒストンH1を分解し、遺伝子発現と細胞機能の変化を引き起こします 。 化合物は、α2C受容体に対する親和性が高いため、受容体の活性を効果的に調節し、治療効果を生み出します .
生化学分析
Biochemical Properties
JP1302 interacts with the α2C-adrenoceptor, a type of adrenergic receptor. The compound has a high affinity for this receptor, with a Kb value of 16 nM and a Ki value of 28 nM for the human α2C-receptor . This interaction plays a crucial role in its biochemical activity.
Cellular Effects
JP1302 influences cell function by interacting with the α2C-adrenoceptor. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context.
Molecular Mechanism
The mechanism of action of JP1302 involves its binding to the α2C-adrenoceptor. This binding can lead to changes in gene expression and cellular signaling pathways . The compound may also influence enzyme activity, either through inhibition or activation, as part of its molecular mechanism.
Temporal Effects in Laboratory Settings
The effects of JP1302 can change over time in laboratory settings. For example, the compound has been shown to ameliorate renal dysfunction in rats when administered post-ischemia
Dosage Effects in Animal Models
In animal models, the effects of JP1302 can vary with different dosages. For instance, JP1302 has been shown to decrease immobility time in the Forced Swim Test (FST) at doses of 1-10 μmol/kg
準備方法
合成経路と反応条件
JP1302の合成には、2mgの化合物を50μLのジメチルスルホキシド(DMSO)に溶解して母液を調製することが含まれ、母液濃度は40mg/mLとなります 。その後、化合物を様々な反応条件に付すことで、目的の生成物を得ます。
工業生産方法
JP1302の工業生産方法は、広く文書化されていません。 化合物は、研究目的で様々な量で入手可能であり、これは化合物を合成して大規模生産にスケールアップできることを示しています .
化学反応の分析
反応の種類
JP1302は、以下の化学反応をいくつか起こします。
酸化: JP1302は、特定の条件下で酸化され、様々な酸化生成物を形成する可能性があります。
還元: 化合物は、還元されて、様々な還元生成物を形成する可能性があります。
置換: JP1302は、置換反応を起こし、特定の官能基が他の基に置き換わる可能性があります。
一般的な試薬と条件
JP1302を含む反応で使用される一般的な試薬には、酸化剤、還元剤、DMSOや水などの様々な溶媒が含まれます .
生成される主な生成物
JP1302の反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、酸化反応では酸化誘導体が生成される可能性があり、還元反応では化合物の還元形が生成される可能性があります .
類似化合物との比較
類似化合物
OPC-28326: JP1302と同様の性質を持つ別のα2C選択的化合物です.
テトラヒドロゾリン: αアドレナリン受容体に対する親和性を持つ化合物です.
アミトリプチリン塩酸塩: 抗うつ作用とアドレナリン受容体に対する親和性を持つ化合物です.
JP1302の独自性
JP1302は、α2Cアドレナリン受容体に対する高い選択性と親和性によって特徴付けられます。 この選択性は、受容体の標的化された調節を可能にし、様々な生理学的および病理学的プロセスにおけるα2Cアドレナリン受容体の役割を研究するための貴重なツールとなります .
特性
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24/h2-13H,14-17H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKGUNQLVFEEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230190 | |
| Record name | JP 1302 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80259-18-3 | |
| Record name | Acridin-9-yl[4-(4-methylpiperazin-1-yl)phenyl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80259-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JP 1302 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080259183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JP 1302 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of JP1302?
A: JP1302 acts as a selective antagonist of the α2C adrenoceptor subtype. [, , , ] This means it binds to the α2C adrenoceptor and blocks the effects of agonists, such as norepinephrine, from activating the receptor.
Q2: Can you provide examples from the research demonstrating the selectivity of JP1302 for the α2C adrenoceptor subtype?
A2: Several studies showcase the selectivity of JP1302:
- Mydriasis in Rats: In a study investigating the role of α2 adrenoceptor subtypes in pupil dilation (mydriasis) induced by imidazoline derivatives in rats, JP1302 did not significantly affect the mydriatic effects. This suggests that the α2C adrenoceptor subtype is not significantly involved in this specific physiological response to imidazoline compounds. []
- Anxiety in Neonatal Rats: Research exploring the long-term anxiety effects of sevoflurane anesthesia in neonatal rats found that JP1302, when co-administered with dexmedetomidine (an α2 adrenoceptor agonist), did not block the anxiolytic effects of dexmedetomidine. This suggests that the anxiolytic effects of dexmedetomidine in this model are not mediated through the α2C adrenoceptor subtype. []
- Pulmonary Endothelial Cell Permeability: In a study investigating the protective effects of α2 adrenoceptor activation against TNF-α-induced dysfunction in human pulmonary microvascular endothelial cells, JP1302 reversed the protective effect of dexmedetomidine on endothelial permeability. This suggests that α2C adrenoceptor plays a role in maintaining endothelial integrity in the face of inflammatory insults. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-6-methyl-4-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1662591.png)




![2-(1-benzofuran-6-yl)-N-[[(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]-N-methylethanamine;methanesulfonic acid](/img/structure/B1662602.png)

![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)




![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)

